2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid
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Overview
Description
[2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring, along with a boronic acid group at the 4-position. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized pyridine ring. One common method involves the borylation of 2-fluoro-6-(trifluoromethyl)pyridine using a suitable boron reagent under controlled conditions. The reaction is often catalyzed by palladium complexes and requires the presence of a base to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of [2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid is primarily related to its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorine and trifluoromethyl groups enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the boronic acid group, making it less versatile in coupling reactions.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another boronic acid derivative with a different substitution pattern on the pyridine ring.
Uniqueness
The unique combination of the fluorine atom, trifluoromethyl group, and boronic acid group in [2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid imparts distinct chemical properties that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLINGMQDWEGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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